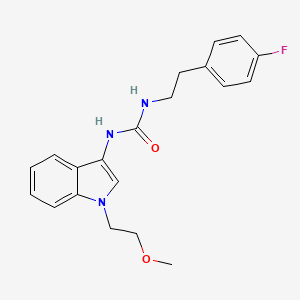

1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Descripción

1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a 4-fluorophenethyl group and a 1-(2-methoxyethyl)-substituted indole moiety. Its molecular formula is C20H21FN3O2 (calculated molecular weight: 354.41 g/mol).

Propiedades

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c1-26-13-12-24-14-18(17-4-2-3-5-19(17)24)23-20(25)22-11-10-15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMHAKBHMYVFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 4-fluorophenethylamine with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired urea derivative. The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Aplicaciones Científicas De Investigación

1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Key Structural Features

The compound belongs to a class of aryl-urea derivatives with indole scaffolds. Below is a comparison with structurally related compounds (Table 1):

Table 1: Structural Comparison of Urea Derivatives

Substituent Effects

- Fluorine (Target Compound) : The 4-fluorophenethyl group introduces strong electronegativity, favoring dipole interactions with target proteins (e.g., HIV-1 reverse transcriptase) .

- Ethoxy vs.

- Sulfonyl Group () : The sulfonyl moiety in the 946350-98-7 compound adds polarity and hydrogen-bonding capacity, which may enhance binding specificity.

Anti-HIV Activity

While direct data for the target compound is unavailable, its thiourea analog, 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea , demonstrated anti-HIV-1 activity with an EC50 of 5.45 μg/mL . This compound binds to HIV-1 reverse transcriptase via hydrogen bonds with Lys101 and π-π stacking with Trp229 and Tyr181. Replacing the thiourea (-NH-CS-NH-) with a urea (-NH-CO-NH-) group (as in the target compound) may alter binding affinity due to reduced sulfur-mediated interactions.

Binding Mode Predictions

- Urea vs. Thiourea : Urea derivatives generally exhibit weaker hydrogen-bonding capacity than thioureas due to oxygen’s lower polarizability compared to sulfur. However, urea’s higher solubility may improve bioavailability.

- Role of Fluorine : The 4-fluorophenethyl group in the target compound likely mimics the 4-fluorophenyl group in the thiourea analog, retaining interactions with hydrophobic pockets in enzymes.

Physicochemical Properties

- Solubility : The 2-methoxyethyl group on the indole nitrogen enhances solubility compared to unsubstituted analogs (e.g., ).

Actividad Biológica

1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a urea linkage, which is often associated with various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is . Its molecular structure consists of:

- A urea group : which is crucial for its biological activity.

- Indole moiety : known for its diverse pharmacological effects.

- Fluorophenyl group : which may enhance lipophilicity and biological activity.

This compound's unique structure suggests that it could interact with various biological targets, leading to different therapeutic effects.

Research indicates that compounds similar to 1-(4-fluorophenethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea may exhibit multiple mechanisms of action, including:

- Inhibition of specific enzymes : Such as hexokinase, which plays a role in glucose metabolism. Fluorinated derivatives have shown enhanced binding properties to hexokinase, indicating potential for metabolic targeting in cancer therapies .

- Modulation of signaling pathways : Compounds in this class may affect pathways involved in cell growth and apoptosis, particularly in cancer cells .

Cytotoxicity and Anticancer Potential

Studies have demonstrated that fluorinated compounds can exhibit potent cytotoxic effects against various cancer cell lines. For instance, fluorinated derivatives have been shown to be more effective than their non-fluorinated counterparts in inhibiting tumor growth, particularly under hypoxic conditions common in solid tumors .

Case Studies

- Cereblon Ligands : Research involving similar compounds has highlighted their role as cereblon ligands, which are crucial for modulating protein degradation pathways associated with various cancers .

- Hexokinase Inhibition : A study focusing on fluorinated derivatives revealed significant inhibition of hexokinase II, suggesting a promising avenue for developing metabolic inhibitors aimed at cancer treatment .

Data Table: Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.